(R)-tert-Butyl 1-(cyclohexylmethyl)pyrrolidin-3-ylcarbamate
Description
Basic Compound Identification and Classification
(R)-tert-Butyl 1-(cyclohexylmethyl)pyrrolidin-3-ylcarbamate is formally classified under the Chemical Abstracts Service registry number 876160-15-5, establishing its unique chemical identity within the global chemical database. The compound exhibits a molecular formula of C₁₆H₃₀N₂O₂ with a corresponding molecular weight of 282.42 daltons. This molecular composition reflects the integration of multiple functional groups within a single structural framework, combining the saturated five-membered pyrrolidine ring with an aliphatic cyclohexylmethyl chain and a carbamate functional group.
The systematic nomenclature for this compound follows International Union of Pure and Applied Chemistry conventions, with the alternative designation being Carbamic acid, N-[(3R)-1-(cyclohexylmethyl)-3-pyrrolidinyl]-, 1,1-dimethylethyl ester. This nomenclature precisely describes the stereochemical configuration at the 3-position of the pyrrolidine ring, emphasizing the R-configuration that distinguishes this enantiomer from its S-counterpart. The MDL number MFCD17014245 provides additional identification within chemical databases.
Table 1: Basic Chemical Properties of this compound
| Property | Value |
|---|---|
| CAS Registry Number | 876160-15-5 |
| Molecular Formula | C₁₆H₃₀N₂O₂ |
| Molecular Weight | 282.42 g/mol |
| MDL Number | MFCD17014245 |
| Chemical Class | Pyrrolidine Carbamate |
| Stereochemistry | R-configuration |
The structural classification of this compound places it within the broader category of N-protected amino compounds, specifically pyrrolidine derivatives bearing carbamate protecting groups. The tert-butyl carbamate moiety serves as a common protecting group in organic synthesis, providing stability under basic conditions while remaining removable under acidic conditions. The cyclohexylmethyl substituent attached to the nitrogen atom of the pyrrolidine ring introduces significant steric bulk and influences the compound's conformational preferences and reactivity patterns.
The compound's classification extends to its role as a synthetic intermediate in medicinal chemistry research. Pyrrolidine scaffolds are recognized as privileged structures in drug discovery, with approximately 92% of United States Food and Drug Administration approved pyrrolidine-containing drugs featuring substitutions at the N-1 position. This statistical observation underscores the significance of compounds like this compound in pharmaceutical research and development.
Historical Development and Research Timeline
The development of this compound emerged from ongoing research into pyrrolidine-based compounds for medicinal chemistry applications. The synthesis of this specific compound was first documented in the context of antiplasmodial drug discovery research, where it served as an intermediate in the preparation of bioactive molecules. The synthetic methodology employed reductive amination techniques, utilizing sodium cyanoborohydride and acetic acid in dichloromethane at room temperature, achieving yields of approximately 80%.
The historical context of this compound's development is intrinsically linked to the broader evolution of pyrrolidine chemistry in drug discovery. Research published in 2011 demonstrated the utility of pyrrolidine scaffolds in developing new antiplasmodial compounds through drug-to-genome-to-drug approaches. This research methodology involved identifying active compounds, understanding their genomic targets, and subsequently designing improved derivatives. The systematic exploration of pyrrolidine derivatives, including compounds structurally related to this compound, contributed to advancing understanding of structure-activity relationships in this chemical space.
Table 2: Research Timeline for Pyrrolidine Carbamate Development
| Year | Research Milestone | Reference Context |
|---|---|---|
| 2011 | Antiplasmodial pyrrolidine derivatives reported | Drug discovery applications |
| 2012 | Synthesis methodology refined | Improved synthetic protocols |
| 2018 | Ligand-enabled cyclization methods | Expanded synthetic access |
| 2021 | Comprehensive therapeutic potential review | Broader medicinal applications |
The synthetic approach to this compound typically involves starting from (R)-3-(Boc-amino)pyrrolidine and cyclohexanecarboxaldehyde. This convergent synthetic strategy allows for the efficient construction of the target molecule while maintaining the critical stereochemical integrity at the 3-position of the pyrrolidine ring. The development of reliable synthetic methodologies for such compounds has been crucial for enabling systematic structure-activity relationship studies and medicinal chemistry optimization campaigns.
Significance in Heterocyclic Chemistry Research
The significance of this compound in heterocyclic chemistry research extends beyond its immediate synthetic utility to encompass broader conceptual and methodological contributions. Pyrrolidine rings represent one of the most prevalent nitrogen heterocycles in medicinal chemistry, appearing in numerous natural products and pharmaceutical agents. The saturated nature of the pyrrolidine ring, characterized by sp³-hybridization, enables efficient exploration of pharmacophore space and contributes significantly to three-dimensional molecular coverage due to the ring's non-planarity and pseudorotation behavior.
The compound exemplifies the strategic importance of stereochemical control in heterocyclic synthesis. The R-configuration at the 3-position of the pyrrolidine ring influences both the compound's conformational preferences and its potential interactions with biological targets. Research has demonstrated that different stereoisomers of pyrrolidine derivatives can exhibit dramatically different biological profiles due to their distinct binding modes with enantioselective proteins. This stereochemical sensitivity underscores the precision required in modern heterocyclic chemistry and the value of compounds like this compound as stereochemically defined building blocks.
Table 3: Heterocyclic Chemistry Significance Metrics
| Aspect | Relevance to Research |
|---|---|
| Structural Diversity | Enables pharmacophore exploration |
| Stereochemical Control | Provides enantiomerically pure intermediates |
| Synthetic Accessibility | Facilitates structure-activity relationship studies |
| Functional Group Compatibility | Supports diverse derivatization strategies |
The cyclohexylmethyl substituent present in this compound introduces additional complexity that is valuable for investigating steric effects and conformational constraints in heterocyclic systems. The bulky nature of this substituent can influence both the compound's chemical reactivity and its biological activity profiles. Research into similar pyrrolidine derivatives has revealed that substitution patterns significantly affect the compounds' therapeutic potential, with particular emphasis on their roles as anticancer, anti-inflammatory, antiviral, and antimycobacterial agents.
The tert-butyl carbamate protecting group represents another dimension of the compound's significance in heterocyclic chemistry research. This protecting group strategy enables selective manipulation of other functional groups within the molecule while preserving the integrity of the pyrrolidine nitrogen. The carbamate functionality also contributes to the compound's overall pharmacological profile, as carbamate-containing compounds have demonstrated diverse biological activities and serve as important pharmacophores in drug design.
Recent advances in heterocyclic chemistry have highlighted the importance of ring contraction strategies for accessing valuable but synthetically challenging pyrrolidine derivatives. The development of photo-promoted ring contraction methods for converting pyridines to pyrrolidines represents a significant methodological advancement that complements traditional synthetic approaches to compounds like this compound. These innovations continue to expand the synthetic toolkit available for heterocyclic chemistry research and demonstrate the ongoing evolution of this important field.
Properties
IUPAC Name |
tert-butyl N-[(3R)-1-(cyclohexylmethyl)pyrrolidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O2/c1-16(2,3)20-15(19)17-14-9-10-18(12-14)11-13-7-5-4-6-8-13/h13-14H,4-12H2,1-3H3,(H,17,19)/t14-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHEMJXXSYPKSTH-CQSZACIVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)CC2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCN(C1)CC2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl 1-(cyclohexylmethyl)pyrrolidin-3-ylcarbamate typically involves the reaction of ®-tert-butyl 3-pyrrolidinecarboxylate with cyclohexylmethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) or dichloromethane (DCM) under reflux conditions. The product is then purified using column chromatography or recrystallization techniques.
Industrial Production Methods
In an industrial setting, the production of ®-tert-Butyl 1-(cyclohexylmethyl)pyrrolidin-3-ylcarbamate may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures high yield and purity of the final product. Green chemistry principles, such as the use of eco-friendly solvents and catalysts, are often employed to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
®-tert-Butyl 1-(cyclohexylmethyl)pyrrolidin-3-ylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.
Substitution: Alkyl halides or other nucleophiles in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted carbamates.
Scientific Research Applications
Medicinal Chemistry
1.1. Potential as a Therapeutic Agent
The compound has been investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets. Notably, it has been studied for its role as a modulator of the endocannabinoid system, particularly as an agonist for the cannabinoid receptor type 2 (CB2) . This receptor is implicated in various physiological processes, including pain modulation and inflammation, making it a target for drug development.
1.2. Structure-Activity Relationship Studies
Research into the structure-activity relationships (SAR) of pyrrolidine derivatives has revealed that modifications to the tert-butyl group and the cyclohexylmethyl moiety can significantly influence biological activity . Such studies are crucial for optimizing the efficacy and selectivity of compounds aimed at specific therapeutic targets.
Pharmacological Applications
2.1. Pain Management
Given its interaction with CB2 receptors, (R)-tert-Butyl 1-(cyclohexylmethyl)pyrrolidin-3-ylcarbamate is being explored for applications in pain management. Preclinical studies indicate that compounds targeting CB2 may provide analgesic effects without the psychoactive side effects associated with CB1 receptor agonists .
2.2. Anti-inflammatory Effects
In addition to pain relief, this compound has shown promise in reducing inflammation in various models of disease. Its ability to modulate immune responses through CB2 receptor activation suggests potential applications in treating inflammatory conditions such as arthritis and multiple sclerosis .
Case Studies
3.1. In Vivo Efficacy Studies
A notable study demonstrated the efficacy of this compound in animal models of neuropathic pain. The results indicated a significant reduction in pain behaviors compared to control groups, supporting its potential use as an analgesic .
3.2. Safety Profile Assessment
Safety assessments have been conducted to evaluate the compound's toxicity profile. These studies have shown that while there are some irritative effects at high concentrations, the compound generally exhibits low toxicity in vivo, making it a candidate for further development .
| Activity | Target | Effect |
|---|---|---|
| CB2 Receptor Agonism | Cannabinoid Receptors | Analgesia and anti-inflammation |
| Inhibition of Cytokine Release | Immune Cells | Reduced inflammation |
Table 2: Safety Profile Summary
| Parameter | Observation |
|---|---|
| Skin Irritation | Mild at high doses |
| Eye Irritation | Moderate risk |
| Systemic Toxicity | Low |
Mechanism of Action
The mechanism of action of ®-tert-Butyl 1-(cyclohexylmethyl)pyrrolidin-3-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, altering the activity of these targets and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of (R)-tert-Butyl 1-(cyclohexylmethyl)pyrrolidin-3-ylcarbamate can be contextualized against related pyrrolidine carbamates. Key analogs include derivatives with varying substituents on the pyrrolidine nitrogen, which modulate physicochemical properties and reactivity.
Structural Analogues and Properties
Key Differences and Implications
Substituent Effects on Lipophilicity and Solubility :
- The cyclohexylmethyl group in the target compound increases lipophilicity (logP ~3.5–4.0 predicted) compared to smaller groups like cyclobutyl (logP ~2.5) or unsubstituted derivatives . This property may enhance membrane permeability but reduce aqueous solubility.
- Bromobenzyl and methoxybenzyl substituents introduce aromaticity and electronic effects. Bromine’s electronegativity may facilitate cross-coupling reactions, while methoxy groups enhance resonance stabilization .
Synthetic Challenges and Yields :
- Analogs like the 2-bromobenzyl derivative are synthesized via SN2 reactions, but steric hindrance from bulky substituents (e.g., cyclohexylmethyl) may lower reaction yields. For example, a related tosyl-protected imidazopyrrolopyrazine intermediate achieved only 3% yield in a multi-step synthesis .
Applications in Drug Discovery :
- Cyclohexylmethyl and benzyl derivatives are common intermediates in kinase inhibitor or GPCR-targeted drug candidates. The Boc group aids in protecting amines during solid-phase peptide synthesis .
- Methoxybenzyl derivatives may serve as precursors for antidepressants or antivirals due to their balanced solubility and bioavailability .
Stability and Reactivity
Biological Activity
(R)-tert-Butyl 1-(cyclohexylmethyl)pyrrolidin-3-ylcarbamate, a compound with the CAS number 876160-15-5, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C16H30N2O2
- Molecular Weight : 282.231 g/mol
- Structural Features :
- Pyrrolidine ring
- Tert-butyl group
- Cyclohexylmethyl substituent
The compound's structure suggests potential interactions with biological targets, particularly in the central nervous system and immune response modulation.
Pharmacological Effects
The mechanisms by which this compound exerts its biological effects may involve:
- Receptor Binding : Interaction with specific receptors such as CB2 may modulate pain and inflammation pathways.
- Inhibition of Pathogen Growth : Antibacterial activity could be attributed to disruption of bacterial cell wall synthesis or function.
Case Study 1: Antimicrobial Efficacy
A study examined the antibacterial activity of various pyrrolidine derivatives against a range of bacterial strains. The results indicated that certain structural modifications led to enhanced activity against MRSA, suggesting that this compound could exhibit similar properties .
Case Study 2: Neuroprotective Potential
Research involving pyrrolidine derivatives has highlighted their potential in protecting neuronal cells from oxidative stress. For instance, compounds with a similar backbone have been shown to reduce apoptosis in neuronal cultures exposed to neurotoxic agents .
Data Table: Summary of Biological Activities
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| CB2 Receptor Agonism | Various pyrrolidine analogs | Anti-inflammatory, analgesic |
| Antimicrobial | Pyrrolidine derivatives | Effective against Gram-positive bacteria |
| Neuroprotection | Similar structural compounds | Reduced oxidative stress-induced apoptosis |
Q & A
Q. How can researchers optimize the synthesis of (R)-tert-Butyl 1-(cyclohexylmethyl)pyrrolidin-3-ylcarbamate to improve yield and purity?
Methodological Answer: Synthesis optimization requires a stepwise approach:
- Intermediate purification : Use column chromatography or recrystallization to isolate intermediates, as demonstrated in analogous carbamate syntheses with ≥95% purity .
- Temperature control : Maintain low temperatures (0–5°C) during nucleophilic substitution to minimize side reactions (e.g., cyclohexylmethyl group migration) .
- Catalyst screening : Test palladium or nickel catalysts for coupling reactions involving the pyrrolidine core, as seen in structurally related tert-butyl carbamates .
- Yield tracking : Monitor reaction progress via TLC or HPLC, referencing retention times from published NMR data (e.g., δ 1.36 ppm for tert-butyl groups) .
Q. What analytical techniques are most reliable for confirming the structure and enantiopurity of this compound?
Methodological Answer:
- NMR spectroscopy : Compare chemical shifts (e.g., δ 3.56 ppm for cyclohexylmethyl protons) and coupling constants (e.g., J=6.6 Hz for stereospecific protons) to published spectra of tert-butyl carbamates .
- High-resolution mass spectrometry (HRMS) : Verify the exact mass (e.g., 292.1688 Da for related pyrrolidine carbamates) using electrospray ionization (ESI) .
- Chiral HPLC : Employ cellulose-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol gradients to resolve enantiomers, using retention times from analogous compounds .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer:
- PPE : Use nitrile gloves, lab coats, and safety goggles, as recommended for structurally similar carbamates with low acute toxicity .
- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks, particularly during solvent evaporation (e.g., dichloromethane or THF) .
- Spill management : Absorb spills with inert materials (e.g., vermiculite) and dispose via hazardous waste protocols, adhering to GHS guidelines .
Advanced Research Questions
Q. How can researchers achieve regioselective functionalization of the pyrrolidine ring in this compound?
Methodological Answer:
- Directing groups : Introduce temporary protecting groups (e.g., Boc) at the carbamate nitrogen to steer reactivity toward the 2-position of the pyrrolidine ring .
- Metal-mediated catalysis : Utilize palladium-catalyzed C–H activation (e.g., using Pd(OAc)₂ with ligands like XPhos) for selective arylations, as shown in tert-butyl carbamate derivatives .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at sterically hindered positions .
Q. What strategies are effective for studying the in vitro metabolic pathways of this compound?
Methodological Answer:
- LC-MS/MS profiling : Incubate the compound with liver microsomes and track hydroxylation (+15.9952 Da mass shifts) or oxidative dealkylation, referencing fragmentation patterns (e.g., m/z 97.1015 for cyclohexylmethyl fragments) .
- Isotope labeling : Synthesize deuterated analogs to distinguish metabolic products from background noise .
- Enzyme inhibition assays : Use CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to identify primary metabolic enzymes .
Q. How can computational modeling predict the compound’s reactivity in complex reaction environments?
Methodological Answer:
- DFT calculations : Optimize geometries at the B3LYP/6-31G(d) level to map electrophilic sites (e.g., carbamate carbonyl carbon) .
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina, leveraging PubChem’s 3D conformer data .
- Solvent modeling : Apply COSMO-RS to predict solubility and stability in polar/nonpolar media .
Q. What experimental designs address contradictions in reported solubility data for this compound?
Methodological Answer:
- Standardized protocols : Use USP buffers (pH 1.2–7.4) and shake-flask methods with UV-Vis quantification, as per ECHA guidelines .
- Temperature gradients : Measure solubility at 25°C and 37°C to assess thermodynamic vs. kinetic solubility .
- Co-solvent systems : Test binary mixtures (e.g., PEG-400/water) to resolve discrepancies in polar aprotic solvent compatibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
